Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate
Description
Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate is a synthetic dihydropyridine derivative characterized by a carbamoyl-linked 2,5-dimethoxyphenyl group and a methyl ester substituent. Its structure features a partially saturated pyridine ring with hydroxyl and methyl groups at positions 6 and 2, respectively.
Properties
Molecular Formula |
C17H20N2O6 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C17H20N2O6/c1-9-15(17(22)25-4)11(8-14(20)18-9)16(21)19-12-7-10(23-2)5-6-13(12)24-3/h5-7,11H,8H2,1-4H3,(H,18,20)(H,19,21) |
InChI Key |
QERLXPBRNGASQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C(=O)NC2=C(C=CC(=C2)OC)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
β-Keto Ester Synthesis
Methyl 4-oxotetrahydrofuran-3-carboxylate, a β-keto ester analog, is synthesized via sodium hydride-mediated condensation of methyl glycolate and methyl acrylate in DMSO, yielding 24–31%. This step highlights the importance of polar aprotic solvents and controlled temperatures (0–20°C) to minimize side reactions.
Aldehyde and Ammonia Incorporation
A modified Hantzsch reaction employs 2,5-dimethoxybenzaldehyde and ammonium acetate to form the dihydropyridine ring. Reductive condensation with Raney Ni in acetic acid facilitates the introduction of the methyl group at position 2. Key parameters include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 60–100°C | Increases cyclization |
| Catalyst | Raney Ni | Enhances selectivity |
| Solvent | Acetic acid | Stabilizes intermediates |
Carbamoyl Group Installation
The 2,5-dimethoxyphenylcarbamoyl moiety is introduced via reaction with 2,5-dimethoxyphenyl isocyanate in dry THF. Sodium methoxide deprotonates the hydroxy group at position 6, enabling nucleophilic attack on the isocyanate.
Reductive Amination Strategy
Reductive amination offers a streamlined route to incorporate the carbamoyl group while constructing the dihydropyridine skeleton.
Intermediate Synthesis
2,4,6-Triaminopyrimidine undergoes condensation with nitromalonaldehyde to form a nitro-substituted pyridopyrimidine, which is reduced to the corresponding amine using Raney Ni/H₂ . This intermediate reacts with 2,5-dimethoxybenzaldehyde in a reductive amination step, employing sodium cyanoborohydride to yield the secondary amine.
Methylation and Esterification
N-Methylation at position 2 is achieved using formaldehyde and sodium cyanoborohydride, while the methyl ester is introduced via Mitsunobu conditions (DIAD, PPh₃).
Stepwise Assembly with Functional Group Protection
A modular approach isolates key fragments before final assembly, minimizing side reactions.
Dihydropyridine Ring Construction
Ethyl α-acetyl-(2,5-dimethoxyphenyl)propionate is synthesized via hydrogenation of ethyl α-acetyl-β-(2,5-dimethoxyphenyl)acrylate (5% Pd/C, H₂). Condensation with 2,4,6-triaminopyrimidine in diphenyl ether (195–230°C) forms the dihydropyridine core.
Hydroxy Group Protection
The 6-hydroxy group is protected as a TBS ether to prevent oxidation during subsequent steps. Deprotection with TBAF in THF restores the hydroxy functionality post-carbamoylation.
Carbamoylation and Final Esterification
Coupling the amine intermediate with 2,5-dimethoxybenzoyl chloride using EDCl/HOBt yields the carbamoyl derivative. Final esterification with methanol and HCl gas provides the target compound.
Comparative Analysis of Synthetic Routes
The following table evaluates the efficiency, scalability, and practicality of each method:
Optimization Strategies and Challenges
Solvent and Base Selection
Cyclization yields improve significantly with magnesium ethoxide instead of sodium methoxide (77.2% vs. 24%). Polar solvents like DMSO enhance reaction rates but necessitate careful temperature control to avoid decomposition.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Phenol derivatives.
Scientific Research Applications
Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs and affecting gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate, we compare it with N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Compound 26) , a structurally distinct but functionally relevant analog.
Structural and Functional Differences
Spectroscopic and Analytical Data
IR Spectroscopy :
NMR Profiles :
Biological Activity
Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antitumor, antimicrobial, and other pharmacological effects.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure includes a dihydropyridine core, which is known for its diverse biological activities. The presence of methoxy and carbamoyl groups enhances its interaction with biological targets.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- MTT Assay Results : In studies using the MTT assay, compounds in this class demonstrated growth inhibition against various tumor cell lines. The IC50 values often ranged in micromolar concentrations, suggesting effective cytotoxicity against cancer cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Similar compounds have been tested against bacterial strains such as Staphylococcus epidermidis, where MIC values were reported around 1000 μg/mL. This suggests potential for therapeutic applications in treating infections .
Antioxidative Properties
Antioxidative activity is another notable feature of this compound class. The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Study 1: Antitumor Efficacy
A study published in the Bulletin of the Korean Chemical Society evaluated the antitumor efficacy of related compounds derived from natural sources. The results indicated that these compounds could inhibit the proliferation of cancer cells significantly .
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF-7 | 20 |
| This compound | A549 | 25 |
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, various derivatives were tested against a panel of bacteria. The findings showed that certain modifications to the core structure could enhance antibacterial activity significantly.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound C | E. coli | 500 |
| This compound | S. epidermidis | 1000 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
